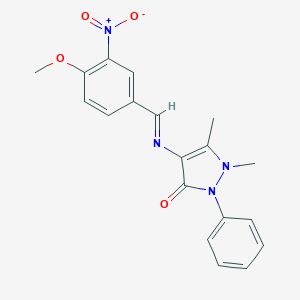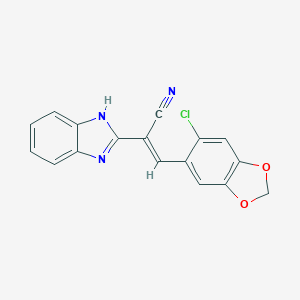![molecular formula C16H14BrCl2NO B413196 2-BROMO-4-CHLORO-6-[(E)-[(3-CHLORO-4-METHYLPHENYL)IMINO]METHYL]-3,5-DIMETHYLPHENOL](/img/structure/B413196.png)
2-BROMO-4-CHLORO-6-[(E)-[(3-CHLORO-4-METHYLPHENYL)IMINO]METHYL]-3,5-DIMETHYLPHENOL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-BROMO-4-CHLORO-6-[(E)-[(3-CHLORO-4-METHYLPHENYL)IMINO]METHYL]-3,5-DIMETHYLPHENOL is a complex organic compound with a unique structure that includes multiple halogen atoms and a phenolic group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-BROMO-4-CHLORO-6-[(E)-[(3-CHLORO-4-METHYLPHENYL)IMINO]METHYL]-3,5-DIMETHYLPHENOL typically involves multiple steps, including halogenation and imine formation. One common method involves the following steps:
Halogenation: The starting material, 3,5-dimethylphenol, undergoes bromination and chlorination to introduce the bromo and chloro substituents at the 2 and 4 positions, respectively.
Imine Formation: The halogenated phenol is then reacted with 3-chloro-4-methylbenzaldehyde under acidic conditions to form the imine linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
化学反应分析
Types of Reactions
2-BROMO-4-CHLORO-6-[(E)-[(3-CHLORO-4-METHYLPHENYL)IMINO]METHYL]-3,5-DIMETHYLPHENOL can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromo and chloro) can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The phenolic group can undergo oxidation to form quinones, while the imine group can be reduced to form amines.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenols, while oxidation can produce quinones.
科学研究应用
2-BROMO-4-CHLORO-6-[(E)-[(3-CHLORO-4-METHYLPHENYL)IMINO]METHYL]-3,5-DIMETHYLPHENOL has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules through coupling reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It can be used in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of 2-BROMO-4-CHLORO-6-[(E)-[(3-CHLORO-4-METHYLPHENYL)IMINO]METHYL]-3,5-DIMETHYLPHENOL involves its interaction with molecular targets such as enzymes and receptors. The phenolic group can form hydrogen bonds with active sites, while the halogen atoms can participate in halogen bonding. The imine group can interact with nucleophilic sites, influencing the compound’s biological activity.
相似化合物的比较
Similar Compounds
- 2-Bromo-4-chloro-6-methylphenol
- 2-Bromo-4-chloro-6-{[(3,4-dichlorophenyl)imino]methyl}-3,5-dimethylphenol
- 2-Bromo-4-chloro-6-{[(3,5-dimethylphenyl)imino]methyl}-3,5-dimethylphenol
Uniqueness
The uniqueness of 2-BROMO-4-CHLORO-6-[(E)-[(3-CHLORO-4-METHYLPHENYL)IMINO]METHYL]-3,5-DIMETHYLPHENOL lies in its specific combination of substituents, which confer distinct chemical and biological properties. The presence of multiple halogen atoms and the imine linkage make it a versatile compound for various applications.
属性
分子式 |
C16H14BrCl2NO |
|---|---|
分子量 |
387.1g/mol |
IUPAC 名称 |
2-bromo-4-chloro-6-[(3-chloro-4-methylphenyl)iminomethyl]-3,5-dimethylphenol |
InChI |
InChI=1S/C16H14BrCl2NO/c1-8-4-5-11(6-13(8)18)20-7-12-9(2)15(19)10(3)14(17)16(12)21/h4-7,21H,1-3H3 |
InChI 键 |
IUABWOMJAVXZRG-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)N=CC2=C(C(=C(C(=C2O)Br)C)Cl)C)Cl |
规范 SMILES |
CC1=C(C=C(C=C1)N=CC2=C(C(=C(C(=C2O)Br)C)Cl)C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-methyl-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B413120.png)
![5-(2-HYDROXY-3,5-DINITROPHENYL)-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE](/img/structure/B413121.png)
![4-Methoxybenzaldehyde [4-(2-bromo-4-methylanilino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B413122.png)
![2,4-dichloro-N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B413123.png)
![N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-(2,5-dimethylphenoxy)acetohydrazide](/img/structure/B413125.png)
![N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-methylbenzamide](/img/structure/B413126.png)
![2-Benzothiazol-2-yl-4-[3-(4-bromo-phenyl)-allylideneamino]-phenol](/img/structure/B413127.png)
![3-methyl-N-[3-(4-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B413132.png)
![4-Chloro-2-methoxy-6-({[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl)phenol](/img/structure/B413133.png)
![N-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-6-yl]amine](/img/structure/B413134.png)
![3-methyl-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B413137.png)
![N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-methylbenzamide](/img/structure/B413138.png)

